Foreword: Navigating the Synthesis of Complex Peptides
Foreword: Navigating the Synthesis of Complex Peptides
An In-depth Technical Guide to the Physicochemical Properties of Boc-Thr(Ile-Fmoc)-OH
In the landscape of therapeutic peptide development and complex protein synthesis, the strategic use of pre-formed, protected dipeptide building blocks is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). These reagents are instrumental in overcoming synthetic challenges, such as aggregation and difficult coupling reactions, that are often encountered during the assembly of hydrophobic or sterically hindered sequences. This guide provides a comprehensive technical overview of the physicochemical properties of Boc-Thr(Ile-Fmoc)-OH , a specialized dipeptide derivative.
The orthogonal protection scheme of this molecule—a tert-butyloxycarbonyl (Boc) group on the N-terminus of Threonine and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain-linked Isoleucine—offers unique synthetic advantages. However, specific experimental data for this compound is not extensively published. Therefore, this document serves as both a repository of inferred knowledge, based on analogous structures, and a practical guide to the essential experimental protocols required to fully characterize this reagent in a research and development setting.
Molecular Structure and Core Attributes
The foundational step in understanding any chemical reagent is a thorough analysis of its structure and fundamental properties.
Chemical Structure
Boc-Thr(Ile-Fmoc)-OH is a derivative where the amino group of an Isoleucine residue is protected with an Fmoc group, and this entire moiety is ester-linked to the hydroxyl side chain of an N-terminally Boc-protected Threonine. This structure is designed for specific applications in stepwise peptide synthesis.
Caption: Chemical Structure of Boc-Thr(Ile-Fmoc)-OH.
Physicochemical Data Summary
The following table summarizes the calculated and inferred physicochemical properties. It is imperative to note that properties such as melting point and optical rotation must be determined empirically for each batch to ensure quality and consistency.
| Property | Value | Source / Method |
| Molecular Formula | C₃₅H₄₆N₂O₉ | Calculation |
| Molecular Weight | 654.75 g/mol | Calculation |
| Appearance | White to off-white solid | Inferred from similar protected amino acid derivatives |
| Stereochemistry | Contains four chiral centers | Structural Analysis |
| Storage Temperature | 2-8°C | Recommendation for similar compounds[1][2] |
Solubility Profile: A Critical Parameter for Synthesis
The solubility of a protected amino acid derivative is paramount for achieving efficient coupling during SPPS.[3] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.[3]
Expected Solubility
Based on its constituent parts, Boc-Thr(Ile-Fmoc)-OH is expected to be a highly hydrophobic molecule. The bulky, nonpolar Boc and Fmoc groups contribute significantly to this characteristic.
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High Solubility: Expected in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). One source indicates that Fmoc-Thr(tBu)-OH is clearly soluble in DMF at 0.5 M.[3]
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Moderate to Low Solubility: Expected in less polar solvents like Dichloromethane (DCM).
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Insoluble: Expected in water and nonpolar hydrocarbon solvents.
Experimental Protocol for Solubility Determination
This protocol provides a reliable method for quantitatively assessing the solubility of the title compound in various solvents.
Objective: To determine the solubility of Boc-Thr(Ile-Fmoc)-OH in mg/mL in a given solvent at a specified temperature (e.g., 25°C).
Materials:
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Boc-Thr(Ile-Fmoc)-OH
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Analytical balance
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Vortex mixer and/or ultrasonic bath
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Thermostatically controlled shaker
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Centrifuge
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HPLC-UV system
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Class A volumetric flasks and pipettes
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
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Solvents to be tested (e.g., DMF, NMP, DCM, DMSO)
Procedure:
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Preparation of Saturated Solution: a. Add an excess amount of Boc-Thr(Ile-Fmoc)-OH (e.g., 50-100 mg) to a known volume of the test solvent (e.g., 1.0 mL) in a sealed vial. The solid should be in excess to ensure saturation. b. Equilibrate the suspension at a constant temperature (25°C) in a shaker for a minimum of 24 hours to ensure equilibrium is reached. c. Use of an ultrasonic bath for short periods can aid in breaking up agglomerates.[4][5]
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Sample Clarification: a. Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
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Quantification: a. Prepare a stock solution of Boc-Thr(Ile-Fmoc)-OH of a known concentration in a suitable solvent (e.g., DMF). b. Create a series of calibration standards by diluting the stock solution. c. Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. d. Construct a calibration curve by plotting the peak area against concentration. e. Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility.
Caption: Workflow for Experimental Solubility Determination.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to validate the identity, purity, and integrity of the dipeptide building block before its use in synthesis.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of protected amino acids.
Principle: The compound is separated from impurities based on its hydrophobicity. The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV absorbance.
Protocol:
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: A typical gradient would be 30-90% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 265 nm (for the Fmoc group).
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Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in DMF or a mixture of Acetonitrile/Water.
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Analysis: Inject 5-10 µL and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Caption: HPLC Purity Analysis Workflow.
Structural Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.
Protocol:
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Technique: Electrospray Ionization (ESI) is most common for this type of molecule.
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Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.
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Analysis: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.
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Expected Ions:
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Positive Mode: [M+H]⁺, [M+Na]⁺, [M+K]⁺
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Negative Mode: [M-H]⁻, [M+TFA]⁻ (if TFA is present)
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For Boc-Thr(Ile-Fmoc)-OH (MW = 654.75), the expected [M+H]⁺ ion would be at m/z 655.76.
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Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).
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Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected ¹H NMR Signals:
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Fmoc Group: A complex series of aromatic protons between ~7.3 and 7.8 ppm, and signals for the CH and CH₂ protons of the fluorenyl moiety around 4.2-4.5 ppm.
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Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm.
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Amino Acid Residues: Distinct signals for the α-protons, β-protons, and side-chain protons of both Threonine and Isoleucine.
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Amide and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.
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Safety and Handling
As a fine chemical, Boc-Thr(Ile-Fmoc)-OH should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, general precautions based on similar compounds should be followed.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2]
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Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[1][2]
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First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air.
Conclusion
Boc-Thr(Ile-Fmoc)-OH represents a highly specialized and valuable tool for advanced peptide synthesis. While specific published data on its physicochemical properties are scarce, a comprehensive understanding can be built upon the known characteristics of its constituent protected amino acids and analogous dipeptide structures. The true measure of this reagent's utility lies in its empirical characterization. The protocols detailed in this guide provide a robust framework for researchers to validate the quality, purity, and structural integrity of Boc-Thr(Ile-Fmoc)-OH, ensuring its successful application in the synthesis of target peptides and contributing to the advancement of drug discovery and development.
References
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Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
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AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. Boc-Thr(Fmoc-Gly)-OH [944283-25-4]. [Link]
-
Digital CSIC. Supporting Information. [Link]
-
Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
AAPPTec. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
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AAPPTec. Boc-Thr(Fmoc-Val)-OH [887707-95-1]. [Link]
